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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)benzaldehyde

Cat. No.: B1333757 Get Quote

In the fields of chemical research and drug development, the precise identification and

differentiation of constitutional isomers are critical. Fluorobenzaldehyde isomers, sharing the

molecular formula C₇H₅FO, present a unique analytical challenge due to the positional variance

of the fluorine atom on the benzene ring. This guide provides a comprehensive spectroscopic

comparison of 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde,

offering key experimental data to support researchers in their analytical endeavors.

The position of the fluorine atom significantly influences the molecule's electronic environment,

leading to distinct and measurable differences in their spectroscopic signatures. These

differences are most pronounced in nuclear magnetic resonance (NMR) spectra but are also

evident in infrared (IR) spectroscopy and mass spectrometry (MS), providing a multi-faceted

approach to their unambiguous identification.

Quantitative Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F

NMR, IR, and Mass Spectrometry for the three isomers of fluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (δ) in ppm
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Compound Aldehydic Proton (s) Aromatic Protons (m)

2-Fluorobenzaldehyde 10.35 7.17 - 7.88

3-Fluorobenzaldehyde 9.99 7.33 - 7.76

4-Fluorobenzaldehyde 9.97[1][2] 7.16 - 7.98[1][2]

¹³C NMR Chemical Shifts (δ) in ppm

Compound C=O C-F
Other Aromatic
Carbons

2-Fluorobenzaldehyde ~188 ~162 (d)
~117 (d), ~124 (d),

~136

3-Fluorobenzaldehyde ~191 ~163 (d)
~115 (d), ~125, ~138

(d)

4-Fluorobenzaldehyde 190.5[1][2]
166.5 (d, J = 256.7

Hz)[1][2]

116.4 (d, J = 22.3 Hz),

132.2 (d, J = 9.7 Hz),

132.8 (d, J = 9.5 Hz)

[1][2]

¹⁹F NMR Chemical Shifts (δ) in ppm

Compound Chemical Shift (ppm)

2-Fluorobenzaldehyde -124.7[3]

3-Fluorobenzaldehyde Not readily available

4-Fluorobenzaldehyde -102.4[1][2]

Infrared (IR) Spectroscopy
Key IR Absorption Frequencies (cm⁻¹)
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Compound C=O Stretch C-H Stretch (Aldehyde)

2-Fluorobenzaldehyde 1710-1685 2830-2695

3-Fluorobenzaldehyde 1710-1685 2830-2695

4-Fluorobenzaldehyde 1710-1685[1] 2830-2695[1]

Mass Spectrometry (MS)
Key Mass-to-Charge Ratios (m/z)

Compound Molecular Ion (M⁺) Key Fragments

2-Fluorobenzaldehyde 124[1] 123, 95, 75[1]

3-Fluorobenzaldehyde 124 123, 95, 75

4-Fluorobenzaldehyde 124[1][4] 123, 95, 75[1][4]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a Bruker Avance 400 spectrometer.[1][5]

Samples were prepared by dissolving approximately 10-30 mg of the analyte in 0.5 mL of

deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as an internal standard.[1]

For ¹H NMR, typical acquisition parameters included a 30° pulse width, a relaxation delay of

1.0 s, and an acquisition time of 2.0 s.[1] For ¹³C NMR, a proton-decoupled sequence was

utilized with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.[1]

Infrared (IR) Spectroscopy
IR spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer using the Attenuated Total

Reflectance (ATR) technique.[1] A small amount of the neat liquid sample was placed directly
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onto the ATR crystal.[1] The spectra were collected over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.[1]

Mass Spectrometry (MS)
Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)

system, such as a HITACHI M-80A, with electron ionization (EI) at 70 eV.[1][4] The samples

were introduced via a gas chromatograph equipped with a suitable capillary column to ensure

separation. The mass analyzer was scanned over a mass range of m/z 40-400.[1]

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and

differentiation of the fluorobenzaldehyde isomers.
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Workflow for Spectroscopic Comparison of Fluorobenzaldehyde Isomers

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

2-Fluorobenzaldehyde
3-Fluorobenzaldehyde
4-Fluorobenzaldehyde

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry

Compare Chemical Shifts (δ)
& Coupling Constants (J)

Compare Vibrational Frequencies (cm⁻¹)
(C=O, C-F stretches)

Compare Fragmentation Patterns
(m/z ratios)

Isomer Identification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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